(3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride
CAS No.: 1416714-11-8
Cat. No.: VC2869827
Molecular Formula: C6H7Cl2FN2
Molecular Weight: 197.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1416714-11-8 |
|---|---|
| Molecular Formula | C6H7Cl2FN2 |
| Molecular Weight | 197.03 g/mol |
| IUPAC Name | (3-chloro-5-fluoropyridin-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H6ClFN2.ClH/c7-5-1-4(8)3-10-6(5)2-9;/h1,3H,2,9H2;1H |
| Standard InChI Key | WMRQVXYDZHFMMT-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1Cl)CN)F.Cl |
| Canonical SMILES | C1=C(C=NC(=C1Cl)CN)F.Cl |
Introduction
(3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride is a halogenated pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and biological research. This compound is characterized by the presence of chlorine and fluorine atoms on the pyridine ring, along with a methanamine functional group. Its molecular formula is C6H7Cl2FN2, and it has a molecular weight of approximately 173.02 g/mol when in its hydrochloride form .
Synthesis and Applications
The synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride typically involves several steps, starting from appropriate pyridine precursors. The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals targeting various diseases.
Applications:
-
Medicinal Chemistry: It serves as an intermediate in synthesizing compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents.
-
Biological Research: Studies focus on its interactions with biological targets, such as enzymes and receptors, which are crucial for understanding its mechanism of action.
Biological Activity and Mechanism of Action
The biological activity of (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride is attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects. The compound's halogen substituents enhance its binding affinity and specificity, making it a candidate for therapeutic applications.
| Target | Effect |
|---|---|
| Enzymes | Modulation of activity |
| Receptors | Binding and modulation |
Research Findings and Future Directions
Research on (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride highlights its potential in drug discovery. Future studies should focus on optimizing its synthesis, exploring its pharmacokinetic properties, and evaluating its efficacy in preclinical models.
While specific data on its efficacy against diseases like cancer or inflammatory disorders is limited, its structural features suggest promising interactions with biological targets. Further investigation into its mechanism of action and potential therapeutic applications is warranted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume